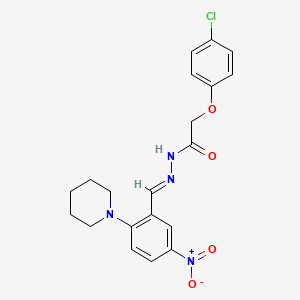
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide, also known as CDCB, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CDCB belongs to the class of compounds known as benzamides, which are known to exert a wide range of pharmacological effects.
Wirkmechanismus
The exact mechanism of action of 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer growth and inflammation. 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression and cell growth. 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects in vitro and in animal models. In vitro studies have shown that 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. In animal models, 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has been shown to reduce tumor growth and inflammation, and improve overall survival.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide can be toxic at high concentrations, and its effects may vary depending on the specific cell type or tissue being studied.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide. One area of research is the development of more potent and selective inhibitors of histone deacetylase and NF-κB signaling pathways. Another area of research is the development of 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide analogs that may have improved pharmacological properties. Finally, further studies are needed to determine the safety and efficacy of 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide in human clinical trials.
Synthesemethoden
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-nitrobenzoic acid with 2,3-dichloroaniline in the presence of a suitable catalyst. Other methods involve the reaction of 5-chloro-2-nitrobenzoyl chloride with 2,3-dichloroaniline in the presence of a base.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has also been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-7-4-5-11(18(20)21)8(6-7)13(19)17-10-3-1-2-9(15)12(10)16/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESLGHBDQRCHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)

![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)


![4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5711057.png)
![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)
![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)
![N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5711071.png)


![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)